molecular formula C10H14ClN B13898572 [1-(3-Chlorophenyl)propyl](methyl)amine CAS No. 953729-66-3

[1-(3-Chlorophenyl)propyl](methyl)amine

Cat. No.: B13898572
CAS No.: 953729-66-3
M. Wt: 183.68 g/mol
InChI Key: MPJFGLACIUZBET-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)propylamine: is an organic compound that belongs to the class of amines It features a propyl chain attached to a chlorophenyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)propylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and propylamine.

    Formation of Schiff Base: The 3-chlorobenzaldehyde reacts with propylamine to form a Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield [1-(3-Chlorophenyl)propyl]amine.

    Methylation: Finally, the [1-(3-Chlorophenyl)propyl]amine is methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to produce 1-(3-Chlorophenyl)propylamine.

Industrial Production Methods

Industrial production methods for 1-(3-Chlorophenyl)propylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide (OH-) or alkoxide (RO-).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or sodium alkoxide (RO-Na) in an appropriate solvent.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)propylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions.

    Industry: It is used in the production of specialty chemicals and as a precursor for other industrially important compounds.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)propylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular signaling and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)ethylamine
  • 1-(4-Chlorophenyl)propylamine
  • 1-(3-Bromophenyl)propylamine

Uniqueness

1-(3-Chlorophenyl)propylamine is unique due to its specific structural features, such as the presence of a chlorophenyl group and a propyl chain. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

953729-66-3

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-methylpropan-1-amine

InChI

InChI=1S/C10H14ClN/c1-3-10(12-2)8-5-4-6-9(11)7-8/h4-7,10,12H,3H2,1-2H3

InChI Key

MPJFGLACIUZBET-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)NC

Origin of Product

United States

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